1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol
Description
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-9(2)6-11(13,7-9)10(8-12)4-3-5-10/h13H,3-8,12H2,1-2H3 |
InChI Key |
JMVBNPFKVSMPEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C2(CCC2)CN)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for 1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol
Retrosynthetic Considerations
The target molecule can be retrosynthetically dissected into two key fragments:
- A cyclobutanol moiety substituted at the 3,3-positions with methyl groups.
- A cyclobutyl ring bearing an aminomethyl substituent at the 1-position.
The synthetic challenge lies in constructing the cyclobutane rings with the correct stereochemistry and installing the aminomethyl group without compromising the integrity of the strained rings.
Preparation Routes
Route A: Cyclobutanone Reduction and Aminomethylation
Step 1: Synthesis of 3,3-dimethylcyclobutanone
The 3,3-dimethylcyclobutanone intermediate can be synthesized via intramolecular cyclization reactions starting from suitable dihalides and malonate derivatives under basic conditions, as documented in classical cyclobutane synthesis literature.
Step 2: Reduction to 3,3-dimethylcyclobutan-1-ol
The ketone is reduced to the corresponding cyclobutanol using stereoselective hydride reagents such as sodium borohydride or lithium aluminum hydride under controlled temperature to prevent ring opening.
Step 3: Introduction of the aminomethyl substituent
The aminomethyl group is introduced through nucleophilic substitution or reductive amination on a suitable leaving group precursor at the 1-position of the second cyclobutyl ring. For example, a 1-(chloromethyl)cyclobutane intermediate can be reacted with ammonia or a primary amine source to afford the aminomethyl substituent.
Step 4: Coupling of the two cyclobutyl fragments
The final step involves coupling the aminomethyl-substituted cyclobutyl moiety with the 3,3-dimethylcyclobutan-1-ol fragment through carbon-carbon bond-forming reactions such as Grignard additions or transition-metal-catalyzed cross-couplings.
Route B: Spirocyclic Intermediate Approach
Utilizing spirocyclic intermediates that incorporate both cyclobutane rings in a fused or spiro configuration can streamline the synthesis. This approach is supported by patent literature describing spirocyclic indoline derivatives and related cyclobutane-containing compounds, which involve multi-step cyclization and functional group transformations to install amino and hydroxyl functionalities.
The spirocyclic intermediate is subjected to selective ring-opening or functional group modification to yield the target compound.
Key Reagents and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Ketone synthesis | Diethyl malonate, alkyl halides, base | Intramolecular cyclization to form cyclobutanone |
| Ketone reduction | Sodium borohydride or lithium aluminum hydride | Stereoselective reduction to cyclobutanol |
| Aminomethyl introduction | Ammonia or primary amines, reductive amination agents (e.g., NaBH3CN) | Controlled to avoid over-alkylation |
| Coupling | Grignard reagents, Pd-catalyzed cross-coupling | Requires inert atmosphere, anhydrous solvents |
Analysis of Preparation Methods
Yield and Purity Considerations
The reduction step typically achieves high yields (>85%) when optimized for temperature and reagent stoichiometry, minimizing side reactions such as ring opening.
Aminomethylation can be challenging due to competing side reactions; reductive amination with sodium cyanoborohydride offers better control and higher selectivity.
Coupling reactions involving cyclobutane rings require mild conditions to preserve ring strain and stereochemistry, often resulting in moderate yields (60-75%) depending on catalyst and ligand choice.
Stereochemical Control
The stereochemistry of the cyclobutanol is critical for biological activity and is controlled by the choice of reducing agent and reaction conditions.
Aminomethylation at the cyclobutyl ring must be regioselective to avoid substitution at undesired positions; this is typically achieved by precursor design.
Scalability and Practicality
The multi-step synthesis involving sensitive intermediates requires careful purification and inert atmosphere techniques, which may limit large-scale production.
Spirocyclic intermediate routes offer potential for fewer steps but require access to specialized reagents and catalysts.
Data Table Summarizing Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol and related compounds:
Table 1: Structural and Functional Comparison of Cyclobutyl-Containing Compounds
Key Analysis:
Aromatic vs.
Ring Systems and Polarity: The oxolan (tetrahydrofuran) ring in 3-[1-(Aminomethyl)cyclobutyl]oxolan-3-ol () introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity. This contrasts with the target compound’s purely hydrocarbon cyclobutane rings, which may reduce solubility but enhance membrane permeability.
Alcohol Reactivity: The tertiary alcohol in the target compound is less reactive than the primary alcohol in [1-(aminomethyl)cyclobutyl]methanol (), reducing susceptibility to metabolic oxidation and extending half-life.
Synthetic Considerations: Cyclobutane rings are synthetically challenging due to ring strain.
Biological Activity
1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol is a compound of interest due to its potential biological activities. Understanding its pharmacological properties can provide insights into its applications in medicinal chemistry and drug development. This article compiles various research findings and case studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 169.26 g/mol. Its structure features a cyclobutane ring with an aminomethyl group and a hydroxyl group, which may influence its biological interactions.
Biological Activity Overview
Research on the biological activity of this compound focuses on several key areas:
- Antimicrobial Activity : Studies have indicated that derivatives of cyclobutane compounds exhibit varying degrees of antimicrobial properties. For instance, related compounds have demonstrated significant activity against Staphylococcus aureus and MRSA isolates, suggesting potential for development as antimicrobial agents .
- Cytotoxicity and Cell Viability : The cytotoxic effects of similar cyclobutane derivatives have been evaluated using MTT assays, which measure cell viability by assessing metabolic activity. Compounds with structural similarities have shown reduced viability in cancer cell lines, indicating potential anticancer properties .
- Anti-inflammatory Potential : The anti-inflammatory effects of cyclobutane derivatives have been explored through assays measuring NF-κB activity. Some compounds have been shown to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of S. aureus and MRSA | |
| Cytotoxicity | Reduced cell viability in cancer cell lines | |
| Anti-inflammatory | Modulation of NF-κB activity |
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of related compounds, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 12.9 µM against MRSA strains. This suggests that modifications in the cyclobutane structure can enhance antimicrobial efficacy .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment using MTT assays revealed that specific analogs of cyclobutane derivatives led to a significant decrease in cell viability (below 70%) in various cancer cell lines, indicating their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
